molecular formula C16H6N2O6 B12660846 Azophthalic anhydride CAS No. 30178-84-8

Azophthalic anhydride

Cat. No.: B12660846
CAS No.: 30178-84-8
M. Wt: 322.23 g/mol
InChI Key: RSAGQQQIRZLFHJ-UHFFFAOYSA-N
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Description

Azophthalic anhydride is an organic compound with the molecular formula C8H4N2O3. It is a derivative of phthalic anhydride, where the hydrogen atoms in the aromatic ring are replaced by azo groups (-N=N-). This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Azophthalic anhydride can be synthesized through the reaction of phthalic anhydride with diazonium salts. The reaction typically involves the following steps:

  • Formation of diazonium salt from aniline derivatives.
  • Coupling of the diazonium salt with phthalic anhydride under acidic conditions.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves:

  • Continuous feeding of reactants.
  • Maintaining optimal temperature and pressure.
  • Efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions: Azophthalic anhydride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

Azophthalic anhydride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins, where it acts as a cross-linking agent.

Mechanism of Action

The mechanism of action of azophthalic anhydride involves its ability to undergo nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles, leading to the formation of various products. The molecular targets include:

    Enzymes: this compound can inhibit or activate enzymes by modifying their active sites.

    Proteins: It can form covalent bonds with amino acid residues, altering protein function.

Comparison with Similar Compounds

    Phthalic Anhydride: The parent compound, used in the production of plasticizers and dyes.

    Maleic Anhydride: Another anhydride used in the synthesis of resins and coatings.

    Succinic Anhydride: Employed in the production of pharmaceuticals and agrochemicals.

Uniqueness: Azophthalic anhydride is unique due to the presence of azo groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of azo dyes and pigments, where the azo linkage is crucial for color properties.

Properties

CAS No.

30178-84-8

Molecular Formula

C16H6N2O6

Molecular Weight

322.23 g/mol

IUPAC Name

4-[(1,3-dioxo-2-benzofuran-4-yl)diazenyl]-2-benzofuran-1,3-dione

InChI

InChI=1S/C16H6N2O6/c19-13-7-3-1-5-9(11(7)15(21)23-13)17-18-10-6-2-4-8-12(10)16(22)24-14(8)20/h1-6H

InChI Key

RSAGQQQIRZLFHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N=NC3=CC=CC4=C3C(=O)OC4=O)C(=O)OC2=O

Origin of Product

United States

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